molecular formula C17H20N2O3S B5834953 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

Cat. No. B5834953
M. Wt: 332.4 g/mol
InChI Key: GAVUAVAVHUUZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methylsulfonyl)amino]-N-ethylbenzamide, also known as BMS-470,539, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine protease that cleaves peptides from the N-terminus of proteins, including incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these incretins, which in turn leads to increased insulin secretion and decreased glucagon secretion, ultimately resulting in improved glycemic control.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide inhibits DPP-4 by binding to the active site of the enzyme. This prevents DPP-4 from cleaving incretins such as GLP-1 and GIP, resulting in increased levels of these peptides. GLP-1 and GIP then stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from pancreatic alpha cells, ultimately leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glycemic control, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have other biochemical and physiological effects. For example, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to increase levels of adiponectin, a hormone that regulates glucose and lipid metabolism. 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has also been shown to decrease levels of inflammatory markers such as C-reactive protein and interleukin-6.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, one limitation of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide is that it is specific for DPP-4 and does not inhibit other enzymes that may also play a role in glucose metabolism.

Future Directions

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide. One area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in combination with other antidiabetic agents such as metformin or insulin. Another area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in the treatment of other metabolic disorders such as obesity or non-alcoholic fatty liver disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group on the benzylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with N-methylsulfonyl chloride to form the N-methylsulfonyl derivative. The Boc group is then removed, and the resulting amine is coupled with N-ethylbenzamide to form the final product.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide improves glycemic control in patients with type 2 diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have a low risk of hypoglycemia and to be well-tolerated by patients.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-18-17(20)15-11-7-8-12-16(15)19(23(2,21)22)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVUAVAVHUUZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.